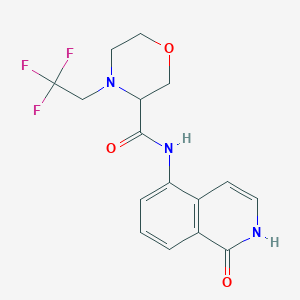
N-(1-oxo-2H-isoquinolin-5-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-oxo-2H-isoquinolin-5-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly known as TFM-3CA and is a potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes.
Mechanism of Action
TFM-3CA functions as a competitive inhibitor of N-(1-oxo-2H-isoquinolin-5-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide enzymes by binding to the catalytic domain of this compound. This binding prevents the transfer of ADP-ribose units from nicotinamide adenine dinucleotide (NAD+) to target proteins, thereby inhibiting this compound activity. The inhibition of this compound activity leads to the accumulation of DNA damage, which ultimately results in cell death.
Biochemical and Physiological Effects:
TFM-3CA has been shown to induce DNA damage and cell death in cancer cells, while sparing normal cells. This selectivity is thought to be due to the increased reliance of cancer cells on this compound enzymes for DNA repair. TFM-3CA has also been shown to enhance the efficacy of other DNA-damaging agents, such as ionizing radiation and chemotherapy drugs.
Advantages and Limitations for Lab Experiments
One of the main advantages of TFM-3CA is its potency and selectivity as a N-(1-oxo-2H-isoquinolin-5-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide inhibitor. This makes it a valuable tool for studying the role of this compound enzymes in DNA repair and cancer biology. However, TFM-3CA has some limitations in lab experiments. For example, it is relatively unstable in aqueous solutions and can undergo hydrolysis, which can affect its potency. Additionally, the high lipophilicity of TFM-3CA can limit its solubility in aqueous solutions, which can make it difficult to use in certain assays.
Future Directions
There are several future directions for the research and development of TFM-3CA. One potential application is in combination therapy with other DNA-damaging agents, such as chemotherapy drugs or radiation therapy. Another area of research is the identification of biomarkers that can predict response to N-(1-oxo-2H-isoquinolin-5-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide inhibitors, including TFM-3CA. Additionally, there is growing interest in the use of this compound inhibitors in other areas of medicine, such as neurodegenerative diseases and inflammation.
Conclusion:
In conclusion, TFM-3CA is a potent and selective inhibitor of this compound enzymes that has shown promise in preclinical studies as a cancer therapy. Its mechanism of action involves the inhibition of this compound activity, leading to DNA damage and cell death. TFM-3CA has advantages and limitations in lab experiments, and there are several future directions for its research and development.
Synthesis Methods
The synthesis of TFM-3CA involves the reaction of 4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid with 1,2,3,4-tetrahydroisoquinoline-5-carboxylic acid in the presence of thionyl chloride. The resulting product is then treated with N-hydroxysuccinimide and N,N'-dicyclohexylcarbodiimide to obtain the final product, TFM-3CA. The synthesis of TFM-3CA has been reported in several scientific publications, and the compound is commercially available.
Scientific Research Applications
TFM-3CA has been extensively studied for its potential applications in cancer therapy. N-(1-oxo-2H-isoquinolin-5-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide enzymes are involved in DNA repair and play a crucial role in maintaining genomic stability. Inhibition of this compound enzymes leads to the accumulation of DNA damage and ultimately cell death. TFM-3CA has been shown to be a potent inhibitor of this compound enzymes and has demonstrated efficacy in preclinical studies against a variety of cancer cell lines and xenograft models.
Properties
IUPAC Name |
N-(1-oxo-2H-isoquinolin-5-yl)-4-(2,2,2-trifluoroethyl)morpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O3/c17-16(18,19)9-22-6-7-25-8-13(22)15(24)21-12-3-1-2-11-10(12)4-5-20-14(11)23/h1-5,13H,6-9H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBJJULNACFYSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC(F)(F)F)C(=O)NC2=CC=CC3=C2C=CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-[1-(1,5-dimethylpyrazol-4-yl)ethylamino]-5H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B7450484.png)
![N-[4-fluoro-2-methyl-5-(trifluoromethyl)phenyl]-4-[(1-methylpyrazol-4-yl)methyl]piperazine-1-carboxamide](/img/structure/B7450485.png)
![N-[(2-chloropyridin-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7450488.png)
![N-methyl-N-[2-oxo-2-(1,1,1-trifluorobutan-2-ylamino)ethyl]prop-2-enamide](/img/structure/B7450490.png)
![(2-chloro-4-indazol-1-ylphenyl)-[(4R,6S)-4-hydroxy-2,8,14-triazatricyclo[8.4.0.02,6]tetradeca-1(10),11,13-trien-8-yl]methanone](/img/structure/B7450497.png)
![N-(2-{[1-(2,2,2-trifluoroethyl)cyclopropyl]carbamoyl}ethyl)prop-2-enamide](/img/structure/B7450507.png)
![N-{2-[2-(2,3-dimethylphenyl)piperidin-1-yl]-2-oxoethyl}-N-ethylprop-2-enamide](/img/structure/B7450518.png)
![1-[[4-(2-Fluorophenyl)piperidin-1-yl]methyl]cyclobutane-1-carbonitrile](/img/structure/B7450520.png)
![[6-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-6-azaspiro[2.5]octan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7450526.png)
![N-{2-[(4-cyclopropylphenyl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B7450530.png)
![N-[1-[1-(1-methylpyrazole-3-carbonyl)piperidin-4-yl]ethyl]quinoline-7-carboxamide](/img/structure/B7450549.png)
![N-[(1H-indol-4-yl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B7450553.png)
![N-ethyl-N-{2-[3-(hydroxymethyl)-3-(propan-2-yl)piperidin-1-yl]-2-oxoethyl}prop-2-enamide](/img/structure/B7450558.png)
![N-[4-(4,4-difluoro-2-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide](/img/structure/B7450583.png)
